15-Ketoprostaglandin G2

Description

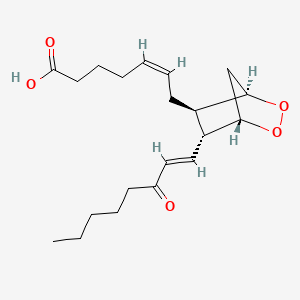

Structure

2D Structure

3D Structure

Properties

CAS No. |

70711-59-0 |

|---|---|

Molecular Formula |

C20H30O5 |

Molecular Weight |

350.4 g/mol |

IUPAC Name |

(Z)-7-[(1S,4R,5R,6R)-6-[(E)-3-oxooct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid |

InChI |

InChI=1S/C20H30O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h4,7,12-13,16-19H,2-3,5-6,8-11,14H2,1H3,(H,22,23)/b7-4-,13-12+/t16-,17-,18-,19+/m1/s1 |

InChI Key |

YRIVQVSRRMGLNH-FXTQVQBVSA-N |

SMILES |

CCCCCC(=O)C=CC1C2CC(C1CC=CCCCC(=O)O)OO2 |

Isomeric SMILES |

CCCCCC(=O)/C=C/[C@H]1[C@@H]2C[C@H]([C@@H]1C/C=C\CCCC(=O)O)OO2 |

Canonical SMILES |

CCCCCC(=O)C=CC1C2CC(C1CC=CCCCC(=O)O)OO2 |

Synonyms |

15-keto-9,11-peroxidoprosta-5,13-dienoic acid 15-keto-PGG(2) 15-keto-PGG2 15-ketoprostaglandin G2 |

Origin of Product |

United States |

Non Enzymatic or Spontaneous Conversion Processes

Instability of Prostaglandin Endoperoxides and Potential for Spontaneous Conversion

Prostaglandin endoperoxides, such as PGG2 and PGH2, are known to be chemically unstable molecules. wikipedia.org For instance, PGH2 can spontaneously break down to form hydroxyheptadecatrienoic acid (HHT) and malondialdehyde (MDA). researchgate.net This inherent instability raises the possibility of spontaneous rearrangements or oxidations that could lead to the formation of 15-keto derivatives under specific physiological conditions.

Molecular and Cellular Biological Roles of 15 Ketoprostaglandin G2 and Its Derivatives

Role as an Intermediate in Eicosanoid Cascade Regulation

15-Ketoprostaglandin G2 (15-keto-PGG2) is a metabolic intermediate in the complex eicosanoid cascade. Eicosanoids are signaling molecules derived from the oxidation of arachidonic acid and other polyunsaturated fatty acids. mdpi.comresearchgate.net Prostaglandin (B15479496) G2 (PGG2) itself is an intermediate with biological activities such as bronchoconstriction and vasoconstriction. lipidbank.jp The conversion of various prostaglandins (B1171923) to their 15-keto forms is a critical step in their biological inactivation, catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). lipidbank.jp This process is essential for regulating the levels and activities of potent prostaglandins like PGE2. lipidbank.jp

While often considered an inactive metabolite, emerging evidence suggests that 15-keto-PGE2, a derivative of 15-keto-PGG2, possesses its own distinct biological activities. nih.govnih.gov This has led to a paradigm shift in understanding the termination of prostaglandin signaling, suggesting it's not merely a process of inactivation but a switch to different signaling outcomes. nih.gov

Receptor-Independent Cellular Interactions

While much of prostaglandin signaling is receptor-mediated, there is evidence of receptor-independent actions for some eicosanoids. For instance, certain prostaglandins can directly interact with and modulate the function of intracellular proteins. While specific receptor-independent interactions of this compound are not extensively documented, the actions of its downstream metabolite, 15-keto-PGE2, provide insight into potential mechanisms. 15-keto-PGE2, containing an α,β-unsaturated ketone, has the capacity to covalently modify proteins, a receptor-independent mechanism. nih.gov For example, it has been shown to modify Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 antioxidant response. nih.govresearchgate.net This interaction inhibits the production of pro-inflammatory cytokines and induces antioxidant gene expression in macrophages. researchgate.net

Molecular Mechanisms of Related 15-Keto Metabolites (e.g., 15-keto PGE2)

The biological activities of 15-keto metabolites, particularly 15-keto-PGE2, are increasingly recognized. These metabolites can influence a variety of cellular processes through diverse molecular mechanisms.

Activation of Nuclear Receptors (e.g., PPAR-γ) by 15-Keto Prostaglandins

15-keto-PGE2 is an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). nih.govnih.govnih.govebi.ac.ukplos.org This interaction has significant implications for gene regulation and cellular function.

Cancer Cell Growth Inhibition: In hepatocellular carcinoma (HCC) and cholangiocarcinoma cells, 15-keto-PGE2-mediated activation of PPAR-γ leads to the inhibition of cancer cell growth. nih.govnih.govnih.gov This occurs through the recruitment of PPAR-γ to the promoter regions of target genes, such as p21WAF1/Cip1. nih.govnih.govncats.io

Modulation of Immune Responses: In macrophages, activation of PPAR-γ by 15-keto-PGE2 can suppress the production of pro-inflammatory cytokines. nih.gov

Infectious Disease: During infection with Cryptococcus neoformans, the fungus can produce PGE2 which is then converted by the host to 15-keto-PGE2. This 15-keto-PGE2 activates host PPAR-γ, promoting fungal growth. plos.orgnih.gov

| Cell Type | Effect of 15-keto-PGE2 on PPAR-γ | Downstream Consequence |

| Hepatocellular Carcinoma (HCC) Cells | Activates PPAR-γ | Induces p21WAF1/Cip1 expression, inhibiting cell growth. nih.govnih.gov |

| Cholangiocarcinoma Cells | Binds to PPAR-γ, causing its dissociation from Smad2/3. nih.govnih.gov | Allows for Smad2/3 phosphorylation and activation. nih.govnih.gov |

| Macrophages | Activates PPAR-γ | Suppresses pro-inflammatory cytokine production. nih.gov |

| Host cells during C. neoformans infection | Activates PPAR-γ | Promotes fungal growth. plos.orgnih.gov |

Modulation of Transcription Factor Activity (e.g., Nrf2)

15-keto-PGE2 can modulate the activity of the transcription factor Nuclear factor (erythroid-2) related factor-2 (Nrf2), a master regulator of the antioxidant response. nih.govnih.gov

Induction of Heme Oxygenase-1 (HO-1): In human colon epithelial cells, 15-keto-PGE2 induces the expression of the cytoprotective enzyme HO-1 through the activation of Nrf2. nih.gov This process involves the generation of reactive oxygen species and the activation of AKT signaling. nih.gov

Anti-inflammatory Effects: In macrophages, 15-keto-PGE2 leads to increased levels of Nrf2 and the expression of antioxidant genes. nih.gov This is achieved through the post-translational modification of Keap1, the negative regulator of Nrf2. nih.govresearchgate.net

| Cell Type | Effect of 15-keto-PGE2 on Nrf2 Pathway | Outcome |

| Human Colon Epithelial Cells | Induces Nrf2 translocation to the nucleus and activates antioxidant response element (ARE)-driven transcription. nih.gov | Increased expression of Heme Oxygenase-1 (HO-1). nih.gov |

| Macrophages | Increases Nrf2 levels and upregulates antioxidant gene expression by modifying Keap1. nih.govresearchgate.net | Reduced production of pro-inflammatory cytokines. nih.gov |

Interaction with Signaling Pathways (e.g., cAMP, Smad2/3)

15-keto-PGE2 can interact with and modulate key signaling pathways, including the cyclic AMP (cAMP) and Smad2/3 pathways.

cAMP Signaling: While initially considered inactive at prostaglandin receptors, studies have shown that 15-keto-PGE2 can act as a partial or biased agonist at EP2 and EP4 receptors, leading to the production of cAMP. nih.govmdc-berlin.deresearchgate.netcaymanchem.comnih.gov This suggests a role in fine-tuning the termination of PGE2-evoked signaling. nih.gov The efficacy of 15-keto-PGE2 in inducing cAMP can vary depending on the cell type and receptor expression levels. caymanchem.comcaymanchem.com

Smad2/3 Signaling: In cholangiocarcinoma cells, 15-keto-PGE2 disrupts the inhibitory interaction between PPAR-γ and the Smad2/3 transcription factors. nih.govnih.gov This allows for the phosphorylation and activation of Smad2/3, which is a key component of the TGF-β signaling pathway. nih.govebi.ac.uknih.gov

| Signaling Pathway | Interaction with 15-keto-PGE2 | Consequence |

| cAMP | Acts as a partial/biased agonist at EP2 and EP4 receptors. nih.govnih.gov | Modulates and potentially terminates PGE2-induced cAMP signaling. nih.gov |

| Smad2/3 | Causes dissociation of PPAR-γ from Smad2/3 in cholangiocarcinoma cells. nih.govnih.gov | Allows for Smad2/3 phosphorylation and activation. nih.govnih.gov |

Regulation of Cell Cycle Proteins (e.g., p21WAF1/Cip1)

A significant mechanism by which 15-keto-PGE2 exerts its anti-proliferative effects is through the regulation of cell cycle proteins, most notably p21WAF1/Cip1. nih.govebi.ac.uknih.gov

Induction of p21 Expression: In hepatocellular carcinoma cells, 15-PGDH-derived 15-keto-PGE2 induces the transcription of the p21WAF1/Cip1 gene. nih.govnih.gov This effect is mediated by the activation of PPAR-γ, which then binds to the p21 promoter. nih.govncats.io

Cell Cycle Arrest: The increased expression of p21 leads to cell cycle arrest at the G0/G1 phase by inhibiting the activity of cyclin-dependent kinases (CDKs). nih.gov This ultimately suppresses tumor cell growth. nih.govnih.gov This regulation of p21 can occur independently of the tumor suppressor p53. nih.gov

Influence on Enzymatic Feedback Loops within Lipid Metabolism

The role of this compound (15-Keto-PGG2) and its derivatives in regulating enzymatic feedback loops within lipid metabolism is a complex area of study. While direct feedback mechanisms initiated by 15-Keto-PGG2 itself are not extensively documented, its position as a key intermediate in the cyclooxygenase (COX) pathway, and the bioactivity of its downstream metabolites, suggest an indirect but significant influence on the enzymes that govern eicosanoid synthesis.

The primary pathway for the formation of prostanoids begins with the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. taylorandfrancis.com Cyclooxygenase (COX) enzymes, both COX-1 and COX-2, then catalyze the conversion of arachidonic acid into Prostaglandin G2 (PGG2), an unstable intermediate. taylorandfrancis.comclinexprheumatol.org PGG2 is subsequently reduced to Prostaglandin H2 (PGH2) by the peroxidase activity of the same COX enzyme. mdpi.comnih.gov From PGH2, a variety of cell-specific synthases and isomerases produce the different prostaglandins, including PGE2, PGD2, and PGF2α. clinexprheumatol.orgmdpi.com

A crucial concept in understanding the regulation of this pathway is the "peroxide tone". The activation and sustained activity of prostaglandin H synthase (PGHS) require the presence of peroxides. researchgate.net The catalytic cycle of PGHS is initiated by the oxidation of its heme cofactor by a peroxide, which in turn activates a tyrosine residue in the cyclooxygenase active site, enabling it to abstract a hydrogen atom from arachidonic acid and start the oxygenation process. researchgate.netresearchgate.net Therefore, the hydroperoxide group of molecules like PGG2 is essential for a feed-forward activation of the enzyme. While not a classical negative feedback loop, the concentration of such peroxides is critical; an excess can lead to the inactivation of the enzyme. researchgate.net In this context, metabolites of arachidonic acid, including hydroperoxyeicosatetraenoic acids (HPETEs), can modulate cyclooxygenase activity. For instance, low doses of 15-hydroperoxyeicosatetraenoic acid (15-HPETE) have been shown to stimulate cyclooxygenase activity while inhibiting prostacyclin synthetase, highlighting the delicate balance of peroxide-mediated regulation. jci.org

The direct downstream product of PGG2 oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) is 15-Keto-PGG2. ontosight.ai However, much of the known regulatory activity within this axis is attributed to the more stable metabolite, 15-keto-prostaglandin E2 (15-keto-PGE2), which is formed after the conversion of PGG2 to PGH2 and then to PGE2, followed by oxidation by 15-PGDH. nih.govnih.gov Research indicates that 15-keto-PGE2 can exert anti-inflammatory effects and modulate various signaling pathways, which may indirectly influence the expression and activity of enzymes in the lipid metabolism cascade. researchgate.netcaymanchem.com For example, 15-keto-PGE2 has been identified as a ligand for the nuclear receptor PPARγ, which is involved in the regulation of macrophage activation and may influence inflammatory responses. researchgate.net

Table of Research Findings on the Influence of Prostaglandin Metabolites on Enzymatic Activity:

| Metabolite/Compound | Enzyme Affected | Observed Effect | Reference |

| 15-hydroperoxyeicosatetraenoic acid (15-HPETE) | Cyclooxygenase | Stimulatory at low doses | jci.org |

| 15-hydroperoxyeicosatetraenoic acid (15-HPETE) | Prostacyclin Synthetase | Inhibitory | jci.org |

| Peroxides (general) | Prostaglandin H Synthase (PGHS) | Required for activation ("peroxide tone") | researchgate.net |

| Excess Peroxides | Prostaglandin H Synthase (PGHS) | Inactivation of the enzyme | researchgate.net |

| 15-keto-Prostaglandin E2 | PPARγ | Activation | researchgate.net |

| 15-LOX inhibitors | Chemokine Production in Macrophages | Reduction | nih.gov |

Advanced Methodologies for the Detection and Quantification of 15 Ketoprostaglandin G2 in Research

Chromatographic Techniques

Chromatography, coupled with mass spectrometry, stands as the gold standard for the definitive identification and quantification of prostaglandins (B1171923) and their metabolites. mdpi.com These methods offer high selectivity and sensitivity, allowing for the separation of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov For non-volatile molecules like prostaglandins, chemical derivatization is a necessary prerequisite to increase their volatility and thermal stability for GC analysis. nih.gov

In a notable study, 15-keto-PGG2 was conclusively identified using GC-MS. nih.gov The methodology involved the incubation of its precursor, prostaglandin (B15479496) G2 (PGG2), with hematin. The resulting 15-keto-PGG2 was then chemically converted to known, more stable prostaglandin derivatives before analysis. This conversion was essential for confirming the structure of the labile 15-keto-PGG2. nih.gov The general approach for prostaglandin analysis by GC-MS often involves an initial extraction from the biological sample, followed by derivatization to form, for example, methyl ester oxime silyl (B83357) ether derivatives, which are then amenable to GC separation and MS detection. nih.gov

Table 1: Illustrative GC-MS Method Parameters for Prostaglandin Analysis (Note: This table represents typical parameters for prostaglandin analysis, as specific details for 15-keto-PGG2 are limited.)

| Parameter | Description | Reference |

| Derivatization | Formation of oximes, followed by methylation and silylation to increase volatility. | nih.gov |

| Column | Capillary columns are typically used for high-resolution separation. | |

| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) can be used. | nih.gov |

| Detection Mode | Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. | |

| Internal Standard | Deuterated analogues of the target prostaglandin are often used for accurate quantification. | nih.govcaymanchem.com |

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for eicosanoid analysis, as it often does not require derivatization and is suitable for a wide range of complex biological matrices. mdpi.comnih.govresearchgate.net This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

The general workflow for LC-MS/MS analysis of prostaglandins involves sample preparation, which may include solid-phase extraction (SPE) to concentrate the analytes and remove interfering substances. frontiersin.org The extract is then injected into the LC system for separation, followed by detection using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM allows for highly specific quantification by monitoring a specific precursor ion and its characteristic product ion. shimadzu.com While specific studies detailing the LC-MS/MS analysis of 15-keto-PGG2 are not widely available, the methodology is well-established for other prostaglandins, including various 15-keto metabolites. nih.govcaymanchem.com For instance, a deuterated internal standard, such as 15-keto Prostaglandin E2-d4, is often employed for accurate quantification of the corresponding non-labeled metabolite by LC-MS. caymanchem.com

Table 2: Representative LC-MS/MS Parameters for Prostaglandin Metabolite Quantification

| Parameter | Description | Reference |

| Sample Preparation | Solid-Phase Extraction (SPE) for sample clean-up and enrichment. | frontiersin.org |

| Chromatography | Reversed-phase liquid chromatography. | frontiersin.org |

| Ionization Source | Electrospray Ionization (ESI), typically in negative ion mode for prostaglandins. | nih.gov |

| Mass Analysis | Triple quadrupole (QqQ) mass spectrometer. | mdpi.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) for specificity and sensitivity. | shimadzu.com |

| Limit of Quantification | Can range from picogram to low nanogram per milliliter levels, depending on the analyte and matrix. | frontiersin.org |

Ultra-High Performance Liquid Chromatography (UHPLC) is an evolution of traditional HPLC, utilizing columns with smaller particle sizes (typically sub-2 µm). nih.govresearchgate.net This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to conventional HPLC. nih.govresearchgate.net

UHPLC is frequently coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of prostaglandins. mdpi.comnih.gov This combination allows for the rapid and simultaneous quantification of multiple arachidonic acid metabolites from a single sample. nih.gov Studies have demonstrated the successful application of UHPLC-MS/MS for the determination of a wide array of prostaglandins in various biological samples, such as cell culture supernatants and serum. nih.gov While a direct comparison of HPLC and UHPLC methods for prostanoid analysis showed some differences in precision, the accuracy was found to be similar for many of the compounds tested. nih.gov The high throughput and sensitivity of UHPLC-based methods make them highly suitable for studying the complex profiles of eicosanoids, including the transient 15-keto-PGG2. frontiersin.orgnih.gov

Table 3: Performance Characteristics of a UHPLC-MS/MS Method for Prostaglandin Analysis

| Feature | Performance | Reference |

| Advantage | Faster analysis, higher resolution, increased sensitivity compared to HPLC. | nih.govresearchgate.net |

| Application | Simultaneous quantification of multiple prostaglandins in complex biological samples. | mdpi.comnih.gov |

| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer (QQQ-MS/MS). | nih.gov |

| Validation | Methods are validated for linearity, precision, and accuracy. | mdpi.com |

Immunoassay-Based Methods

Immunoassays are widely used for the quantification of prostaglandins due to their high throughput and sensitivity. metwarebio.com These methods rely on the specific binding of an antibody to the target analyte.

Enzyme Immunoassays (EIA), including the commonly used Enzyme-Linked Immunosorbent Assay (ELISA), are competitive assays. In this format, the target prostaglandin in the sample competes with a fixed amount of enzyme-labeled prostaglandin for a limited number of antibody binding sites. The amount of bound enzyme, which is inversely proportional to the concentration of the target analyte in the sample, is measured colorimetrically or fluorometrically. oup.com

EIA kits are commercially available for a variety of prostaglandins and their metabolites. oup.com These assays are valuable for screening large numbers of samples. mdpi.com However, a significant consideration with immunoassays is the potential for cross-reactivity with structurally related compounds. nih.gov For instance, an EIA for a specific prostaglandin metabolite might also detect other related metabolites, leading to an overestimation of the target analyte's concentration. nih.gov Therefore, it is often recommended to validate immunoassay results with a more specific method like GC-MS or LC-MS/MS.

Radioimmunoassay (RIA) is another competitive binding assay that was historically one of the first methods used for the sensitive quantification of prostaglandins. nih.gov The principle is similar to EIA, but it utilizes a radiolabeled prostaglandin (typically with tritium, ³H, or iodine-125, ¹²⁵I) instead of an enzyme-labeled one. nih.gov The amount of radioactivity in the antibody-bound fraction is measured, which is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.

RIAs are highly sensitive, with detection limits often in the picogram range. nih.gov Similar to EIAs, the specificity of an RIA is determined by the cross-reactivity profile of the antibody used. nih.gov The development of a specific RIA requires raising highly specific antibodies against the target prostaglandin. nih.gov While powerful, the use of radioactive materials requires specialized laboratory facilities and safety protocols.

Sample Preparation and Derivatization Strategies for Eicosanoid Analysis

The primary goal of sample preparation is to extract, purify, and concentrate the target analytes from complex biological samples (e.g., plasma, serum, tissue homogenates) while removing interfering substances like proteins and phospholipids (B1166683). nih.govsigmaaldrich.com

Initial Sample Handling and Extraction

To prevent the artificial formation of eicosanoids during sample collection and processing, it is common practice to immediately add cyclooxygenase (COX) inhibitors, such as indomethacin. mdpi.com Following this, several extraction techniques can be employed.

Solid-Phase Extraction (SPE): SPE is a widely used and highly effective technique for cleaning up and concentrating eicosanoids from biological fluids. mdpi.comresearchgate.net It offers better reproducibility and is more amenable to automation compared to liquid-liquid extraction (LLE). mdpi.com The most common approach utilizes a reversed-phase sorbent, such as octadecylsilyl (C18). mdpi.com The general procedure involves acidifying the sample to ensure the acidic prostaglandins are in a non-ionized state, applying it to a conditioned C18 cartridge, washing away polar interferences, and finally eluting the eicosanoids with an organic solvent like ethyl acetate (B1210297) or methanol. mdpi.comniph.go.jp Studies have demonstrated good recovery rates for various eicosanoids using SPE, often ranging from 64.5% to over 90%. nih.govmdpi.comresearchgate.net

Derivatization Strategies

Chemical derivatization is often a necessary step, particularly for analysis by gas chromatography-mass spectrometry (GC-MS), to increase the analyte's volatility, thermal stability, and improve chromatographic separation. gcms.czresearchgate.net It can also be used to enhance ionization efficiency and sensitivity in liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov For a compound like 15-keto-PGG2, which contains a ketone, a peroxide bridge, and a carboxylic acid, specific derivatization approaches are required.

Methoximation and Silylation for GC-MS: Ketone groups, such as the one at the C-15 position of 15-keto-PGG2, are susceptible to forming keto-enol tautomers, which can lead to poor peak shape and inaccurate quantification in GC. gcms.cz To prevent this, the ketone group is protected by methoximation , typically using methoxyamine hydrochloride in pyridine. gcms.czspandidos-publications.com Following methoximation, the remaining active hydrogens on hydroxyl and carboxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups in a process called silylation . gcms.cz Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used for this step. spandidos-publications.com This two-step derivatization improves analyte volatility and separation for GC-MS analysis. gcms.cz

Girard's Reagent T Derivatization for MS: To enhance detection by mass spectrometry in positive ionization mode, ketone-containing prostaglandins can be derivatized with Girard's Reagent T (GT). nih.govnih.gov This reagent reacts with the ketone functional group to introduce a pre-charged quaternary ammonium (B1175870) moiety onto the molecule. nih.gov This permanent positive charge significantly increases ionization efficiency, with studies showing a greater than 10-fold increase in signal intensity compared to underivatized analytes. nih.govresearchgate.net This strategy is particularly useful for improving the sensitivity of detection for low-abundance keto-eicosanoids. nih.gov

| Derivatization Method | Target Functional Group(s) | Analytical Technique | Primary Advantage(s) |

|---|---|---|---|

| Methoximation | Ketone | GC-MS | Protects ketone group, prevents tautomerization, improves stability. gcms.cz |

| Trimethylsilylation (TMS) | Hydroxyl, Carboxylic Acid | GC-MS | Increases volatility and thermal stability for gas chromatography. gcms.cztcichemicals.com |

| Pentafluorobenzylation (PFB) | Carboxylic Acid | GC-MS (NCI mode) | Creates a highly electronegative derivative for sensitive detection. researchgate.netnist.gov |

| Girard's Reagent T (GT) | Ketone | LC-MS, MALDI-MS | Adds a permanent positive charge, significantly enhancing ionization efficiency and detection sensitivity in positive mode. nih.govnih.govresearchgate.net |

Isotope-Labeled Internal Standards for Quantification

The gold standard for the accurate quantification of eicosanoids in complex biological matrices is the stable isotope dilution (SID) assay coupled with mass spectrometry. nih.govsfrbm.org This methodology is considered definitive because it provides high levels of precision, accuracy, and specificity. nist.govsfrbm.org

The principle of SID-MS involves adding a known quantity of a stable, isotopically labeled version of the target analyte (e.g., containing deuterium (B1214612), ¹³C, or ¹⁸O) to the biological sample at the very beginning of the sample preparation process. niph.go.jpnih.gov This "heavy" internal standard is chemically identical to the endogenous, "light" analyte and therefore behaves identically during all subsequent extraction, purification, derivatization, and chromatographic steps. niph.go.jp Any loss of analyte during sample workup will be accompanied by a proportional loss of the internal standard.

During mass spectrometric analysis, the instrument can distinguish between the endogenous analyte and the co-eluting isotope-labeled internal standard based on their mass-to-charge (m/z) ratio. nih.gov The concentration of the endogenous analyte is then calculated from the ratio of the signal response of the analyte to that of the known amount of internal standard. niph.go.jp This approach effectively corrects for both sample loss during preparation and matrix effects (ion suppression or enhancement) during analysis, leading to highly accurate and precise quantification. niph.go.jpsfrbm.org Studies utilizing SID-MS for prostaglandin metabolites report excellent precision and accuracy, with coefficients of variation often below 10% and accuracy values around 96-99%. nih.govsfrbm.orgnih.govfrontiersin.org

| Isotope-Labeled Standard | Isotopic Label | Analyte Quantified | Notes |

|---|---|---|---|

| Prostaglandin E2-d4 | Deuterium (d4) | Prostaglandin E2 | Contains four deuterium atoms. caymanchem.com Used as an internal standard for GC- or LC-MS. caymanchem.com |

| Prostaglandin B2-d4 | Deuterium (d4) | Prostaglandin B2 | Contains four deuterium atoms. caymanchem.com Used for quantifying the non-enzymatic degradation product of PGE2. caymanchem.com |

| 8-iso-Prostaglandin F2α-d4 | Deuterium (d4) | 8-iso-Prostaglandin F2α | Used for quantifying a key biomarker of oxidative stress. frontiersin.org |

| PGE-M (Metabolite) Standard | ¹³C | Major urinary metabolite of PGE1/E2 | A ¹³C-labeled dimethyl ester analog was used as the internal standard. nih.gov |

| PGD2 Metabolite Standard | ¹⁸O4 | Major urinary metabolite of PGD2 | An ¹⁸O4-labeled derivative was synthesized for use as an internal standard. nih.gov |

| Deuterated PG Metabolite Mixture | Deuterium | Various PG Metabolites | Commercially available mixtures contain several deuterated standards (e.g., for 13,14-dihydro-15-keto PGD2/PGE2/PGF2α) for multiplexed analysis. biomol.comlabscoop.com |

Experimental Models and Approaches for Investigating 15 Ketoprostaglandin G2 Dynamics

In Vitro Cellular Models

In vitro models provide a controlled environment to study the cellular and molecular effects of 15-keto-prostaglandins and the enzymes that regulate their levels.

Cultured mammalian cells are a cornerstone for investigating the downstream signaling pathways affected by 15-keto-prostaglandins. Researchers can directly treat cells with exogenous 15-keto-PGE2 to observe its effects or manipulate the expression of metabolizing enzymes to alter its endogenous levels.

For instance, studies have utilized human mammary epithelial cells (MCF10A-ras) to demonstrate that 15-keto-PGE2 can suppress the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.govnih.gov In these experiments, the effects of 15-keto-PGE2 were compared to its non-electrophilic analogue, 13,14-dihydro-15-keto PGE2, which failed to inhibit STAT3 signaling, highlighting the importance of the α,β-unsaturated carbonyl moiety for its biological activity. nih.gov

Similarly, macrophage cell lines like RAW264.7 and bone marrow-derived macrophages (BMDMs) have been used to show that treatment with 15-keto-PGE2 can reduce the production of pro-inflammatory cytokines following stimulation with lipopolysaccharide (LPS). researchgate.netnih.gov In the context of cancer biology, human hepatocellular carcinoma (HCC) cells (Huh7) treated with 15-keto-PGE2 showed enhanced transcription of the p21 promoter, an effect mediated by Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ). ncats.io

The following table summarizes key findings from studies using cultured mammalian cells.

Table 1: Research Findings in Cultured Mammalian Cells

| Cell Line | Treatment/Model | Key Research Finding | Reference(s) |

|---|---|---|---|

| MCF10A-ras | Exogenous 15-keto-PGE2 | Suppressed phosphorylation and nuclear translocation of STAT3. | nih.govnih.gov |

| RAW264.7 / BMDM | Exogenous 15-keto-PGE2 | Reduced production of pro-inflammatory cytokines in LPS-stimulated cells. | researchgate.netnih.gov |

| Huh7 | Exogenous 15-keto-PGE2 | Enhanced p21 promoter activity via a PPAR-γ dependent mechanism. | ncats.io |

| MDA-MB-231 | Exogenous 15-keto-PGE2 | Attenuated xenograft tumor growth and STAT3 phosphorylation in vivo. | nih.gov |

| Human CD4+ T cells | Exogenous 15-keto-PGE2 | Inhibited CD3-CD28-MHC-I-induced proliferation. | caymanchem.com |

| HEK cells | Exogenous 15-keto-PGE2 | Induced cAMP formation and transcriptional activity of β-catenin/TCF via EP2/EP4 receptors. | caymanchem.com |

Isolated Enzyme Assays

Isolated enzyme assays are fundamental for characterizing the kinetics and regulation of the enzymes that synthesize and degrade 15-keto-PGG2. These assays typically use purified or partially purified enzymes from tissue homogenates or cell fractions.

A classic approach involves using microsomal preparations from tissues like vesicular glands as a source of prostaglandin (B15479496) endoperoxide synthases. pnas.org By incubating these preparations with substrates such as arachidonic acid, researchers can isolate and identify the resulting products, like PGG2, using techniques such as silicic acid chromatography. pnas.org

Similarly, particulate fractions from cultured cells, such as bovine aortic endothelial cells, can be incubated with prostaglandin endoperoxides like PGG2. nih.gov This allows for the study of specific enzymatic conversions, for example, the formation of 6,15-diketoprostaglandin F1α by prostaglandin I2 synthetase acting on PGG2. nih.gov These cell-free systems are invaluable for determining substrate specificity, enzyme kinetics, and the effects of cofactors and inhibitors on specific metabolic steps. nih.gov For example, the addition of reduced glutathione (B108866) (GSH) was shown to decrease 6,15-diketoprostaglandin F1α formation while increasing prostaglandin I2 synthesis, demonstrating its role as a cofactor for peroxidase activity. nih.gov

Ex Vivo Tissue Preparations

Ex vivo models use tissues or cells taken directly from an organism and studied in a laboratory setting. This approach bridges the gap between in vitro and in vivo research, allowing for the investigation of cellular processes within a more physiologically relevant context.

Genetic Manipulation Models

Altering the genes that code for key metabolizing enzymes is a powerful strategy to elucidate the physiological and pathological roles of 15-keto-PGG2 and its derivatives.

Disrupting the genes of enzymes responsible for prostaglandin metabolism allows for the study of the consequences of their accumulation or depletion.

Prostaglandin Reductase 2 (PTGR2): PTGR2 catalyzes the conversion of 15-keto-PGE2 into its inactive metabolite, 13,14-dihydro-15-keto-PGE2. nih.govembopress.org Genetic knockout of the Ptgr2 gene in mice results in elevated levels of 15-keto-PGE2 in serum and fat tissue. embopress.org These Ptgr2 knockout mice have been instrumental in demonstrating the role of endogenous 15-keto-PGE2 in improving glucose homeostasis and preventing diet-induced obesity. embopress.org Similarly, shRNA-mediated knockdown of PTGR2 in cultured macrophages leads to a significant accumulation of intracellular 15-keto-PGE2, enabling studies on its anti-inflammatory functions. researchgate.netnih.gov

15-Hydroxyprostaglandin Dehydrogenase (15-PGDH): 15-PGDH is the key enzyme that converts PGE2 into 15-keto-PGE2. nih.govhmdb.ca Knockdown of 15-PGDH in cholangiocarcinoma and hepatocellular carcinoma cells results in reduced levels of 15-keto-PGE2 and a concurrent accumulation of PGE2, which enhances tumor growth parameters. nih.govnih.gov Conversely, 15-PGDH knockout mice show increased susceptibility to colon tumor induction, underscoring the tumor-suppressive role of the 15-PGDH/15-keto-PGE2 axis. nih.gov

Table 2: Findings from Gene Knockdown/Knockout Models

| Genetic Model | Target Enzyme | Effect on 15-keto-PGE2 | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Ptgr2 Knockout Mice | PTGR2 | Increased levels | Improved insulin (B600854) sensitivity and prevention of diet-induced obesity. | embopress.org |

| PTGR2 Knockdown (Macrophages) | PTGR2 | Intracellular accumulation | Reduced production of pro-inflammatory cytokines. | researchgate.netnih.gov |

| 15-PGDH Knockdown (Cancer Cells) | 15-PGDH | Decreased levels | Enhanced tumor cell growth and reduced PPAR-γ activity. | nih.govnih.govnih.gov |

| 15-PGDH Knockout Mice | 15-PGDH | Decreased levels | Increased susceptibility to colon tumorigenesis. | nih.gov |

Overexpression Systems

Forced overexpression of enzymes provides a complementary approach to knockdown studies. By increasing the concentration of a specific enzyme, researchers can study the effects of enhanced metabolic flux through a particular pathway.

Overexpression of 15-PGDH in cancer cell lines, including hepatocellular carcinoma (Huh7) and cholangiocarcinoma (CCLP1) cells, has been shown to increase the intracellular concentration of 15-keto-PGE2. nih.govnih.gov This elevation in 15-keto-PGE2 leads to the activation of PPAR-γ signaling, increased expression of the cell cycle inhibitor p21, and ultimately, inhibition of cancer cell proliferation and tumor growth in xenograft models. nih.govnih.govnih.gov

Conversely, overexpressing PTGR2 can be used as a tool to abolish the effects of 15-keto-PGE2. ncats.ionih.gov In experiments where a biological effect is induced by 15-PGDH overexpression or exogenous 15-keto-PGE2, co-transfection with a PTGR2 expression vector can reverse the effect by rapidly metabolizing the 15-keto-PGE2 into its inactive form. ncats.ionih.gov This provides strong evidence that the observed effect is specifically mediated by 15-keto-PGE2.

Table 3: Findings from Overexpression Systems

| Cell Line | Overexpressed Enzyme | Effect on 15-keto-PGE2 | Key Research Finding | Reference(s) |

|---|---|---|---|---|

| Huh7 (HCC) | 15-PGDH | Increased levels | Inhibition of cell growth via PPAR-γ and p21 activation. | nih.govnih.gov |

| CCLP1 (Cholangiocarcinoma) | 15-PGDH | Increased levels | Inhibition of cell growth; increased Smad2/3 phosphorylation. | nih.gov |

| CCLP1 / Huh7 | PTGR2 | Decreased levels | Abolished the effects of 15-PGDH overexpression or exogenous 15-keto-PGE2 treatment. | ncats.ionih.gov |

Regulatory Mechanisms Influencing 15 Ketoprostaglandin G2 Metabolism and Activity

Transcriptional Regulation of Enzymes Involved in 15-Keto Prostaglandin (B15479496) Metabolism (e.g., HPGD gene)

The primary enzyme responsible for the catabolism of prostaglandins (B1171923) into their 15-keto forms is 15-hydroxyprostaglandin dehydrogenase (15-PGDH), which is encoded by the HPGD gene. wikipedia.orgontosight.aipnas.org The activity of 15-PGDH is a critical control point in prostaglandin signaling, and its expression is meticulously regulated at the transcriptional level by a variety of factors and signaling pathways. wikipedia.orgnih.gov

The human HPGD gene promoter contains multiple binding sites for transcription factors that integrate various cellular signals. nih.gov Research has identified two key regulatory regions in the 5'-flanking sequence of the gene. nih.gov A distal promoter element has been shown to contain binding sites for the Ets and activating protein-1 (AP-1) families of transcription factors, flanked by two cAMP-responsive element-binding protein (CREB) binding sites. nih.gov A proximal element also includes sequences for Ets and AP-1. nih.gov The distal element, in particular, acts as an integrator of signals from the AP-1, Ets, and CREB pathways. nih.gov

Furthermore, a range of other transcription factors and signaling pathways have been shown to modulate HPGD expression. nih.govgenecards.org For instance, WNT5A signaling and the TGF-beta tumor suppressor pathway can induce HPGD expression. nih.govwikigenes.org Conversely, factors like TNF-alpha and certain microRNAs, such as miR-146b-3p, can suppress its transcription. nih.govwikigenes.org Hormones like progesterone (B1679170) and cortisol also exert competing regulatory effects on HPGD expression in specific tissues. wikipedia.orgwikigenes.org In melanocytic cells, MITF may regulate the expression of the HPGD gene. wikipedia.org

Table 1: Transcriptional Regulators of the HPGD Gene

| Regulator | Effect on HPGD Expression | Research Finding | Citation |

|---|---|---|---|

| Transcription Factors | |||

| Activating Protein-1 (AP-1) | Activation | Co-transfection of AP-1 protein expression vectors activates the HPGD promoter. | wikipedia.orgnih.gov |

| Ets family | Basal Activity | Mutation of the Ets site in the distal promoter element reduces basal promoter activity. | wikipedia.orgnih.gov |

| CREB | Activation | CREB activates the HPGD promoter through the distal CREB1 site. | nih.gov |

| STAT3 | Binding Site | Identified as a potential binding site in the HPGD promoter by QIAGEN analysis. | genecards.org |

| FOXO3a/b | Binding Site | Identified as potential binding sites in the HPGD promoter by QIAGEN analysis. | genecards.org |

| Signaling Pathways & Molecules | |||

| TGF-β Pathway | Induction | Activates and directly controls colonic 15-PGDH expression. | genecards.org |

| WNT5A Signaling | Regulation | WNT5A signaling is involved in regulating 15-PGDH expression. | nih.gov |

| Progesterone | Stimulation / Maintenance | Maintains and stimulates PGDH activity and expression. | wikipedia.orgwikigenes.org |

| Cortisol | Inhibition | Decreases PGDH activity and expression. | genecards.orgwikigenes.org |

| TNF-α | Suppression | Suppressed the transcription of 15-PGDH in human colonocytes. | wikigenes.org |

| Bile Acids | Inhibition | Inhibit NAD+-dependent 15-hydroxyprostaglandin dehydrogenase transcription in colonocytes. | nih.gov |

| miR-146b-3p | Down-regulation | Down-regulation of HPGD by this microRNA promotes cervical cancer cell proliferation. | nih.gov |

Post-Translational Modification of Metabolizing Enzymes

Post-translational modifications (PTMs) are crucial for regulating the function of metabolic enzymes by altering their activity, stability, localization, or interactions. nih.govthermofisher.com The enzymes involved in 15-ketoprostaglandin metabolism are subject to such modifications, providing another layer of rapid and dynamic control.

A key example of PTM in this pathway is the regulation of 15-PGDH stability through ubiquitination. Research has shown that reactive oxygen species (ROS) can induce the oxidation of a specific cysteine residue (Cys44) in the 15-PGDH enzyme. nih.gov This oxidation triggers the degradation of the enzyme through both the non-canonical ubiquitination-proteasome system and autophagy pathways, demonstrating a direct link between oxidative stress and the downregulation of prostaglandin catabolism. nih.gov

SUMOylation, the covalent attachment of a Small Ubiquitin-like Modifier (SUMO), is another PTM that broadly influences metabolic regulation. nih.govfrontiersin.org While direct SUMOylation of 15-PGDH is not yet fully characterized, SUMOylation is known to modulate the activity of many nuclear receptors and transcription factors that control lipid metabolism, such as peroxisome proliferator-activated receptor alpha (PPARα). nih.govfrontiersin.orgoup.com PPARα, which is involved in fatty acid oxidation, can be SUMOylated, affecting its regulatory functions. frontiersin.orgoup.com This highlights how PTMs can indirectly influence the broader metabolic context in which 15-ketoprostaglandins are synthesized and function.

Table 2: Post-Translational Modifications Affecting Prostaglandin Metabolic Enzymes

| Modification | Target Protein | Effect | Mechanism | Citation |

|---|---|---|---|---|

| Ubiquitination | 15-PGDH | Degradation | ROS-induced oxidation of Cys44 triggers degradation via the proteasome and autophagy. | nih.gov |

| SUMOylation | PPARα (related transcription factor) | Modulation of transcriptional activity | SUMOylation of PPARα can alter its ability to regulate genes involved in lipid metabolism and inflammation. | frontiersin.orgoup.com |

| Phosphorylation | PPARα (related transcription factor) | Degradation | Phosphorylation by GSK3 negatively affects PPARα stability and promotes its degradation via the ubiquitin-proteasome pathway. | oup.com |

Substrate Availability and Flux Control within Eicosanoid Pathways

The synthesis of 15-Keto-PGG2 is fundamentally dependent on the availability of its precursor, Prostaglandin G2 (PGG2). ontosight.ai PGG2 is generated from arachidonic acid (AA) in a reaction catalyzed by prostaglandin G/H synthase, more commonly known as cyclooxygenase (COX). wikipedia.org4open-sciences.org Therefore, the regulation of AA release and COX activity are critical determinants of the metabolic flux through the eicosanoid pathway.

Arachidonic acid is not typically found free in cells; it is esterified in membrane phospholipids (B1166683). glowm.commdpi.com The liberation of AA by phospholipase enzymes, particularly phospholipase A2, is the rate-limiting step for the synthesis of all eicosanoids, including prostaglandins. glowm.commdpi.com Once released, AA is rapidly converted by COX enzymes. mdpi.com

The flux through the pathway is also governed by the activity of the COX enzymes and the concentration of various cofactors. nih.govnih.gov For example, at high concentrations of arachidonic acid, cofactors such as glutathione (B108866) and tryptophan can stimulate the formation of Prostaglandin E2 (PGE2), a downstream product. nih.gov Furthermore, signaling molecules like nitric oxide (NO) have been shown to activate COX, thereby increasing prostaglandin production even when the substrate supply is not the limiting factor. ahajournals.org Kinetic modeling of the eicosanoid network confirms that the rate constants of the enzymatic reactions, including those catalyzed by COX, directly impact the concentrations of the various prostaglandin intermediates. nih.gov

Table 3: Factors Controlling Substrate Availability and Flux in Eicosanoid Pathways

| Regulatory Point | Factor | Effect | Mechanism | Citation |

|---|---|---|---|---|

| Substrate Release | Phospholipase A2 | Increased AA availability | Hydrolyzes membrane phospholipids to release arachidonic acid. | glowm.commdpi.com |

| Enzymatic Conversion | Cyclooxygenase (COX) | Increased PGG2 synthesis | Catalyzes the conversion of free arachidonic acid to PGG2. | wikipedia.org4open-sciences.org |

| Enzyme Activation | Nitric Oxide (NO) | Increased PGH Synthase (COX) activity | Activates the enzyme, leading to higher prostaglandin production. | ahajournals.org |

| Cofactor Availability | Glutathione, Tryptophan | Modulated product ratios | Act as cofactors for prostaglandin synthases, influencing the type of prostaglandin produced. | nih.gov |

| Substrate Concentration | Arachidonic Acid Levels | Modulated product ratios | The concentration of AA can influence the relative amounts of different eicosanoids synthesized. | nih.gov |

Interplay with Other Lipid Mediators and Signaling Molecules

The prostaglandin pathway does not operate in isolation. Its components and metabolites engage in extensive crosstalk with other signaling networks, particularly those involving other lipid mediators derived from arachidonic acid, such as leukotrienes and lipoxins. nih.govresearchgate.netresearchgate.net This interplay is crucial for orchestrating complex biological responses like inflammation.

A well-documented example is the interaction between Prostaglandin E2 (PGE2), a key product of the COX pathway, and Leukotriene B4 (LTB4), a product of the lipoxygenase (LOX) pathway. nih.govnih.govaai.org In alveolar macrophages, PGE2 can have an immunosuppressive effect, which is opposed by the actions of LTB4. nih.govaai.org This crosstalk allows for a finely tuned modulation of the immune response. nih.gov In the context of cancer, PGE2 and LTB4 can work together to recruit and reprogram immune cells, fostering a pro-inflammatory tumor microenvironment. researchgate.net

Moreover, the metabolites generated by 15-PGDH activity are not merely inactive byproducts. The downstream product 15-keto-PGE2, for instance, has been shown to possess its own distinct biological activities. researchgate.netnih.govnih.gov It can act as a signaling molecule by activating the nuclear receptor PPARγ, which in turn can suppress cancer cell growth. nih.gov 15-keto-PGE2 can also inhibit the pro-inflammatory STAT3 signaling pathway through direct covalent modification and can induce the antioxidant Nrf2 pathway. researchgate.netnih.gov This demonstrates that the metabolic inactivation of one signaling molecule (PGE2) can lead to the generation of another with unique regulatory functions.

Table 4: Crosstalk Between Prostaglandin Pathway and Other Signaling Molecules

| Interacting Molecule/Pathway | Key Prostaglandin Mediator | Outcome of Interaction | Mechanism | Citation |

|---|---|---|---|---|

| Leukotriene B4 (LTB4) | Prostaglandin E2 (PGE2) | Opposition of immunosuppression | LTB4 mitigates the PGE2-induced increase in intracellular cAMP in macrophages. | nih.govnih.govaai.org |

| STAT3 Signaling Pathway | 15-keto-PGE2 | Inhibition of STAT3 | 15-keto-PGE2 covalently modifies STAT3, suppressing its phosphorylation, dimerization, and nuclear translocation. | nih.gov |

| PPARγ Signaling Pathway | 15-keto-PGE2 | Activation of PPARγ | 15-keto-PGE2 acts as a ligand for PPARγ, leading to the expression of target genes like p21 that suppress tumor growth. | researchgate.netnih.gov |

| Nrf2 Antioxidant Pathway | 15-keto-PGE2 | Activation of Nrf2 | 15-keto-PGE2 induces HO-1 expression through Nrf2 activation, contributing to anti-inflammatory and anti-oxidative effects. | researchgate.net |

| Lipoxygenase (LOX) Pathway | 15-HETE | Inhibition of leukotriene formation | 15-HETE, an arachidonic acid metabolite, inhibits the 5-lipoxygenase enzyme. | glowm.com |

Future Directions and Emerging Research Avenues for 15 Ketoprostaglandin G2 Studies

Deeper Elucidation of Direct 15-Ketoprostaglandin G2 Biological Specificity

A primary goal for future research is to determine if 15-keto-PGG2 is merely an inactive byproduct or a bioactive lipid mediator with unique cellular targets and signaling functions. The long-held assumption that 15-keto metabolites are inactive has been overturned by studies on 15-keto-PGE2, which demonstrates complex biological activity. For instance, 15-keto-PGE2 can act as a biased or partial agonist at the prostanoid receptors EP2 and EP4. nih.govmdc-berlin.denih.gov Furthermore, it has been identified as an endogenous ligand for the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPAR-γ) and can modulate other signaling pathways, such as by suppressing STAT3 activation. smolecule.comnih.govnih.gov

This precedent suggests that 15-keto-PGG2 may also possess specific biological targets. Future investigations should focus on:

Receptor Binding and Functional Assays: A systematic screening of 15-keto-PGG2 against the family of G protein-coupled prostanoid receptors (including DP, EP, FP, IP, and TP subtypes) is necessary. These binding assays should be complemented with functional studies measuring downstream signaling events, such as cyclic AMP (cAMP) formation or intracellular calcium mobilization, to determine if receptor binding translates into agonistic or antagonistic activity.

Nuclear Receptor Activation: Given that 15-keto-PGE2 activates PPAR-γ, it is plausible that 15-keto-PGG2 could interact with this or other nuclear receptors. Reporter gene assays could be employed to screen a panel of nuclear receptors for activation by 15-keto-PGG2.

Identification of Novel Protein Targets: Unbiased approaches, such as chemical proteomics, could identify novel protein binding partners for 15-keto-PGG2. This could reveal unexpected roles in cellular signaling, metabolism, or gene regulation, similar to how 15-keto-PGE2 was found to directly interact with and inhibit the STAT3 transcription factor. nih.govresearchgate.net

High-Throughput Omics Approaches in Eicosanoid Research

The application of high-throughput "omics" technologies provides a powerful, systems-level approach to understanding the role of lipid mediators. These techniques can be leveraged to generate hypotheses about the function of 15-keto-PGG2 by observing its impact on global cellular processes.

| Omics Approach | Principle | Application to 15-keto-PGG2 Research |

| Lipidomics | Comprehensive, quantitative analysis of the entire lipid profile (the "lipidome") in a biological sample, typically using mass spectrometry. | To quantify the endogenous levels of 15-keto-PGG2 in various tissues and biofluids under different physiological and pathological conditions. This can reveal correlations between 15-keto-PGG2 production and specific diseases or cellular states. |

| Transcriptomics | Global analysis of gene expression through quantification of all RNA transcripts (the "transcriptome"), commonly using RNA-sequencing (RNA-Seq). | To identify genes and signaling pathways that are regulated by 15-keto-PGG2. Cells or model organisms treated with 15-keto-PGG2 can be analyzed to reveal its downstream effects on gene expression, providing clues to its function. |

| Proteomics | Large-scale study of proteins (the "proteome"), including their expression levels, modifications, and interactions. | To identify changes in protein expression or post-translational modifications (e.g., phosphorylation) induced by 15-keto-PGG2, offering insight into the signaling cascades it may trigger. |

| Metabolomics | Systematic study of the unique chemical fingerprints that specific cellular processes leave behind (the "metabolome"), i.e., the study of small molecule metabolite profiles. | To assess how 15-keto-PGG2 influences overall cellular metabolism, identifying pathways that are altered in its presence and revealing its broader physiological impact. |

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the biological context in which 15-keto-PGG2 operates, moving beyond a single target to a network-level understanding of its function.

Advanced Imaging Techniques for Spatiotemporal Analysis of Lipid Mediators

Eicosanoids are often synthesized on-demand and act locally as autocrine or paracrine signals. Therefore, understanding their precise location and timing of production is critical to understanding their function. Advanced imaging techniques are emerging that can provide this crucial spatiotemporal information.

| Imaging Technique | Principle | Application to 15-keto-PGG2 Research |

| Mass Spectrometry Imaging (MSI) | A label-free technique that visualizes the spatial distribution of molecules, including lipids, directly in thin sections of tissue by measuring their mass-to-charge ratio. | To map the distribution of 15-keto-PGG2 within complex tissues. This could reveal if its production is localized to specific cell types or anatomical structures during processes like inflammation or tissue repair. |

| Fluorescent Probes and Sensors | Development of small molecules or genetically encoded proteins that specifically bind to the target lipid and produce a fluorescent signal. | The design and synthesis of a selective fluorescent probe for 15-keto-PGG2 would enable real-time visualization of its production and trafficking in living cells using advanced microscopy, providing dynamic information about its signaling role. |

| Super-Resolution Microscopy | A group of optical microscopy techniques (e.g., STED, PALM) that overcome the diffraction limit of light, allowing for imaging at the nanoscale. | When combined with a specific fluorescent probe, super-resolution microscopy could pinpoint the exact subcellular location of 15-keto-PGG2 synthesis or action, for example, at the endoplasmic reticulum, nuclear membrane, or lipid droplets. |

| Immunofluorescence Staining | Use of specific antibodies to detect and localize the target molecule within fixed cells or tissues. | The development of a highly specific antibody against 15-keto-PGG2 would allow for its visualization in fixed samples, complementing live-cell imaging and MSI data to confirm its subcellular localization. |

These cutting-edge imaging modalities will be instrumental in moving from a purely biochemical understanding of 15-keto-PGG2 to a functional understanding within the complex environment of living cells and tissues.

Computational Modeling of Eicosanoid Metabolic Networks

The arachidonic acid cascade is a highly complex metabolic network with multiple branching and competing enzymatic pathways. researchgate.netbio-rad.com Computational modeling provides a powerful tool to understand the dynamics and regulation of this system and to predict the impact of perturbations.

Future research should integrate 15-keto-PGG2 into these models to explore its role within the broader eicosanoid network.

Kinetic and Stoichiometric Modeling: By incorporating the enzymatic reaction that forms 15-keto-PGG2 (i.e., the activity of 15-PGDH on PGG2) into existing models of the arachidonic acid cascade, researchers can simulate the flow of metabolites (metabolic flux) through the pathway.

Predictive Simulations: These models can be used to predict how the levels of 15-keto-PGG2 might change in response to various stimuli, such as the inhibition of COX enzymes by NSAIDs or alterations in the expression of specific prostaglandin (B15479496) synthases. This can generate testable hypotheses about the regulation of 15-keto-PGG2 production.

Cybernetic Modeling: More advanced cybernetic models, which account for the goal-oriented regulation of metabolic processes, can be developed to understand the underlying logic of the cellular response. Such models could help elucidate why a cell might divert flux towards 15-keto-PGG2 under specific conditions, providing insight into its potential physiological purpose.

By combining these computational approaches with experimental validation, a more complete and dynamic understanding of 15-keto-PGG2's place within the intricate eicosanoid metabolic network can be achieved.

Q & A

Q. How can researchers mitigate batch effects in multi-omic studies of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.